![molecular formula C11H16ClNO2 B2566000 2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone CAS No. 2411274-54-7](/img/structure/B2566000.png)
2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone, also known as OSE, is a spirocyclic ketone compound that has been studied for its potential use in various scientific research applications. This compound has a unique structure that allows it to interact with certain biological systems, making it a valuable tool for researchers in the fields of pharmacology and biochemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone involves its interaction with certain receptors in the brain, particularly the dopamine D2 receptor. This interaction leads to the modulation of dopamine signaling, which is involved in various physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone are complex and varied, depending on the specific biological system being studied. This compound has been shown to modulate dopamine signaling, which can affect various physiological processes such as motor function, reward processing, and mood regulation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone in lab experiments include its unique structure and ability to interact with certain biological systems. However, its limitations include the need for specialized equipment and expertise to synthesize and handle this compound safely.
Future Directions
There are several future directions for research involving 2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone. These include further studies on its mechanism of action and potential therapeutic applications, as well as the development of new analogs and derivatives with improved properties and selectivity. Additionally, this compound could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
Synthesis Methods
The synthesis of 2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone involves several steps, including the reaction of 3-amino-1-propanol with 2-chloroacetyl chloride, followed by cyclization and oxidation. This process has been optimized and refined over the years, resulting in a reliable and efficient method for producing this compound in the laboratory.
Scientific Research Applications
2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone has been used in various scientific research applications, particularly in the field of pharmacology. This compound has been shown to interact with certain neurotransmitter receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders such as schizophrenia and depression.
properties
IUPAC Name |
2-chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c12-9-10(14)13-6-1-3-11(5-7-13)4-2-8-15-11/h2,4H,1,3,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEIKNSBLIQFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C(=O)CCl)C=CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

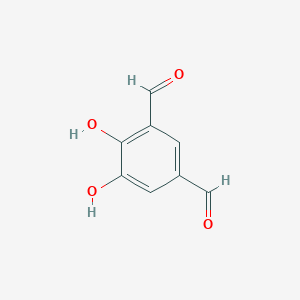

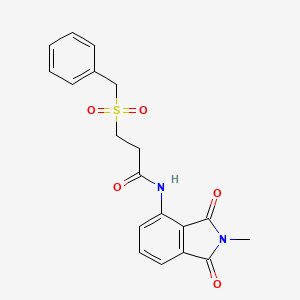
![3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2565924.png)
![ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2565925.png)
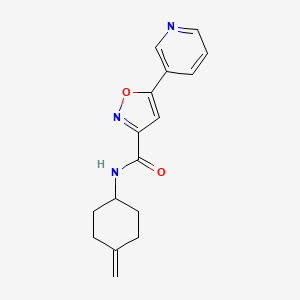

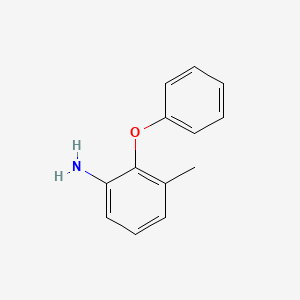

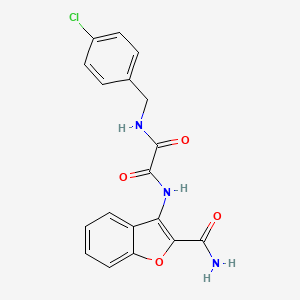


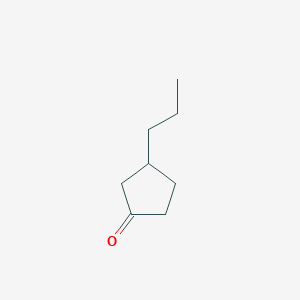
![3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2565939.png)